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Compound of Interest

Compound Name: Triphenylsulfonium nonaflate

Cat. No.: B114817 Get Quote

Triphenylsulfonium nonaflate (TPS-Nf) stands as a cornerstone photoacid generator (PAG)

in the microelectronics industry, playing a pivotal role in both Deep Ultraviolet (DUV) and

Extreme Ultraviolet (EUV) lithography. Its effectiveness in these two distinct lithographic

techniques, however, is governed by fundamentally different chemical mechanisms, leading to

varied performance characteristics. This guide provides a comprehensive comparison of TPS-

Nf's performance in DUV and EUV lithography, supported by experimental data and detailed

methodologies for researchers, scientists, and professionals in drug development who utilize

lithographic techniques for patterning.

Performance Comparison: DUV vs. EUV
Lithography
The transition from DUV (typically 193 nm wavelength) to EUV (13.5 nm) lithography has been

driven by the need for finer resolution in semiconductor manufacturing. While TPS-Nf is utilized

in both, its interaction with the high-energy photons of EUV light leads to a more complex acid

generation pathway compared to the direct photoexcitation in DUV. This has significant

implications for key performance metrics such as photosensitivity, resolution, and line edge

roughness (LER).

Quantitative Performance Metrics
The following table summarizes key performance indicators for photoresists containing

Triphenylsulfonium Nonaflate (TPS-Nf) and its common alternative, Triphenylsulfonium
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Triflate (TPS-Tf), in both DUV and EUV lithography. It is important to note that the data is

compiled from various studies and the experimental conditions may differ.

Performance Metric DUV Lithography EUV Lithography

Photosensitivity (Dose-to-Size)

TPS-Nf
100 mJ/cm² (in a polypeptoid

resist with 20 wt.% PAG)

Lower doses are generally

required compared to DUV.

Acid generation efficiency has

been reported as 1.5 reactions

per 80 eV electron for a 15

wt% TPS-Nf formulation.

TPS-Tf

Generally similar to TPS-Nf,

with slight variations based on

the polymer matrix.

Acid yield of 2.5 protons per

100 eV in a PHS film with 10

wt% PAG.[1]

Resolution

Capable of resolving features

down to the sub-100 nm

range.

Enables patterning of sub-20

nm features.

Line Edge Roughness (LER)

Generally higher than in EUV

for comparable feature sizes

due to factors like acid

diffusion and shot noise.

A significant challenge, but can

be lower than DUV for

optimized systems.

Outgassing

Benzene is a notable

outgassed species from the

TPS cation.

Benzene is also a significant

outgassed species.[2]

Outgassing is a more critical

concern in EUV due to the

vacuum environment and

potential for optics

contamination.

Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing

research. Below are generalized procedures for the formulation and evaluation of photoresists

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubs.rsc.org/en/content/articlelanding/2024/cp/d4cp01814a/unauth
https://www.researchgate.net/figure/The-photochemistry-reaction-mechanism-for-acid-generation-in-triphenylsulfonium_fig4_382934917
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b114817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


containing TPS-Nf for both DUV and EUV lithography.

DUV Photoresist Formulation and Processing
Objective: To formulate a chemically amplified photoresist using TPS-Nf and characterize its

performance under 193 nm exposure.

Materials:

Polymer resin (e.g., a copolymer of hydroxystyrene and a protected monomer like t-butyl

acrylate)

Triphenylsulfonium nonaflate (TPS-Nf)

Quencher (e.g., a tertiary amine)

Solvent (e.g., propylene glycol monomethyl ether acetate - PGMEA)

Silicon wafers

Developer (e.g., 0.26N tetramethylammonium hydroxide - TMAH)

Procedure:

Resist Formulation:

Dissolve the polymer resin, TPS-Nf (typically 5-20 wt% of the polymer), and quencher in

PGMEA to achieve the desired solids content.

Stir the mixture until all components are fully dissolved.

Filter the solution through a 0.2 µm filter.

Wafer Coating and Baking:

Spin-coat the formulated resist onto a silicon wafer to achieve the target film thickness.

Perform a post-apply bake (PAB) on a hotplate (e.g., 110°C for 60 seconds) to remove

residual solvent.
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Exposure:

Expose the coated wafer using a 193 nm excimer laser scanner with a patterned mask.

Perform a dose-to-size matrix to determine the optimal exposure energy.

Post-Exposure Bake (PEB):

Immediately after exposure, bake the wafer on a hotplate (e.g., 110°C for 60 seconds) to

catalyze the deprotection reaction.

Development:

Develop the wafer in a 0.26N TMAH solution (e.g., for 60 seconds).

Rinse with deionized water and dry with nitrogen.

Characterization:

Measure the remaining film thickness to determine the contrast curve and sensitivity.

Use a scanning electron microscope (SEM) to analyze the resolution and line edge

roughness of the patterned features.

EUV Photoresist Formulation and Processing
Objective: To formulate a chemically amplified photoresist using TPS-Nf and evaluate its

performance under 13.5 nm exposure.

Materials:

Polymer resin (often with higher etch resistance than DUV polymers)

Triphenylsulfonium nonaflate (TPS-Nf)

Quencher

Solvent (e.g., PGMEA)

Silicon wafers
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Developer (e.g., 0.26N TMAH)

Procedure:

Resist Formulation: Similar to the DUV formulation, but often with a higher PAG loading to

enhance sensitivity.

Wafer Coating and Baking: Similar to the DUV process, with careful control of film thickness.

Exposure:

Expose the wafer in an EUV scanner (13.5 nm wavelength) in a high-vacuum

environment.

Perform a dose-to-size matrix to determine the optimal exposure energy.

Post-Exposure Bake (PEB): Similar to the DUV process, this step is critical for the acid-

catalyzed reaction.

Development: Similar to the DUV process.

Characterization:

Similar to DUV, with a strong focus on LER and the detection of stochastic defects due to

the lower photon flux of EUV sources.

Outgassing is a critical parameter to measure, often using techniques like residual gas

analysis (RGA) during exposure.

Signaling Pathways and Experimental Workflows
The chemical reactions leading to acid generation and the overall lithographic process can be

visualized to better understand the differences between DUV and EUV lithography.

Photoacid Generation Mechanisms
In DUV lithography, the TPS-Nf molecule directly absorbs a 193 nm photon, leading to an

excited state that then undergoes bond cleavage to generate the photoacid. In contrast, the
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high-energy 13.5 nm photons in EUV lithography are primarily absorbed by the polymer matrix,

generating photoelectrons. These high-energy electrons then create a cascade of secondary,

low-energy electrons, which are ultimately responsible for the decomposition of the TPS-Nf and

the generation of the acid.

DUV Lithography (193 nm)

EUV Lithography (13.5 nm)

193 nm Photon TPS-NfDirect Absorption TPS-Nf* (Excited State)

H⁺Nf⁻ (Nonaflate Acid)

Bond Cleavage

Radical/Cationic Fragments

13.5 nm Photon Polymer MatrixAbsorption Photoelectron (e⁻) Secondary e⁻Ionization Cascade TPS-NfElectron Attachment

H⁺Nf⁻ (Nonaflate Acid)

Dissociation

Radical/Cationic Fragments

Click to download full resolution via product page

Caption: Photoacid generation mechanisms in DUV vs. EUV lithography.

Generalized Lithographic Workflow
The following diagram illustrates the key stages in a typical chemically amplified resist process,

applicable to both DUV and EUV lithography.
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Caption: Generalized workflow for chemically amplified photoresist processing.
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Alternatives to Triphenylsulfonium Nonaflate
While TPS-Nf is a widely used PAG, several alternatives are available, each with its own set of

advantages and disadvantages.

Triphenylsulfonium triflate (TPS-Tf): A closely related onium salt, TPS-Tf often exhibits similar

performance to TPS-Nf. The choice between the two can depend on subtle differences in

acid diffusion, solubility, and thermal stability in a given resist formulation.

Aryl Sulfonates (Neutral PAGs): These non-ionic PAGs generate a sulfonic acid upon

exposure. They can offer advantages in terms of reduced acid diffusion and potentially lower

line edge roughness. However, they may require higher exposure doses compared to ionic

PAGs like TPS-Nf. For example, one study benchmarked a first-generation aryl sulfonate

against TPS-triflate in an EUV resist and found that it required a significant improvement in

acid generation efficiency to match the performance of the onium salt.[3]

Other Onium Salts: A variety of other sulfonium and iodonium salts with different counter-

anions are used to fine-tune the properties of photoresists.

In conclusion, triphenylsulfonium nonaflate remains a versatile and effective photoacid

generator for both DUV and EUV lithography. However, the fundamental differences in the

photo-induced chemical reactions between the two technologies necessitate distinct

optimization strategies for photoresist formulations. While DUV lithography relies on the direct

photo-decomposition of TPS-Nf, EUV lithography leverages a more complex mechanism

involving secondary electrons generated within the resist matrix. Understanding these

differences is paramount for the continued development of high-performance photoresists for

next-generation microelectronics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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